Lipophilicity (LogP) Differentiation vs. 4-Methyl Analog
The 4-trifluoromethyl substitution confers significantly higher lipophilicity compared to the 4-methyl analog, a critical determinant of membrane permeability and off-target binding. The target compound exhibits a calculated LogP (XLogP3) of 0.9-1.8 [1], while the 4-methyl-1,2,3,6-tetrahydropyridine (CAS 694-50-8) is estimated to have a substantially lower LogP (approx. 1.2 based on molecular property predictions) . This 0.6 log unit difference translates to a ~4-fold difference in octanol-water partition coefficient, directly influencing compound distribution and pharmacokinetic behavior in lead optimization programs.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 [1] or ~1.8 [2] |
| Comparator Or Baseline | 4-Methyl-1,2,3,6-tetrahydropyridine (CAS 694-50-8); estimated LogP ~1.2 |
| Quantified Difference | ΔLogP ≈ 0.6 (target more lipophilic) |
| Conditions | In silico computational prediction (XLogP3 method) |
Why This Matters
Higher lipophilicity enables improved blood-brain barrier penetration and membrane permeability, making the -CF3 analog preferable for CNS-targeted drug discovery where enhanced brain exposure is required.
- [1] Chem960. 790646-62-7 (1,2,3,6-四氢-4-三氟甲基吡啶): Computed Properties. View Source
- [2] Kuujia. Cas no 790646-62-7 (4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine). View Source
